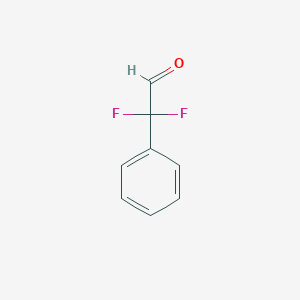

Difluoro-phenyl-acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNPYPZLMAGOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303529 | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-35-1 | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of alpha,alpha-difluorophenylacetaldehyde

Physicochemical Profile & Synthetic Utility of -Difluorophenylacetaldehyde

Introduction: The Fluorine Effect

This guide moves beyond basic data to address the practical challenges of handling this molecule: its volatility, its aggressive hygroscopicity, and its tendency to exist as a hydrate (gem-diol) rather than a free aldehyde.

Physicochemical Properties

The following data consolidates experimental values and high-confidence predictive models for the free aldehyde form.

| Property | Value / Description | Context |

| IUPAC Name | 2,2-Difluoro-2-phenylacetaldehyde | |

| CAS Number | 129660-35-1 | |

| Molecular Formula | ||

| Molecular Weight | 156.13 g/mol | |

| Boiling Point | 60–64 °C @ 5 Torr (Experimental) | High volatility requires careful rotary evaporation.[1] |

| Density | ~1.23 g/mL (Predicted) | Significantly denser than phenylacetaldehyde (1.08 g/mL). |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization. |

| Solubility | Soluble in DCM, THF, Et2O. | Reacts with water/alcohols (see Stability). |

| pKa (Hydrate) | ~10–11 (Estimated for gem-diol OH) | The |

The Hydration Equilibrium (Critical Mechanism)

The most defining characteristic of DFPA is its interaction with water. The electron-withdrawing fluorines destabilize the carbonyl dipole, driving the equilibrium toward the gem-diol (hydrate) in the presence of moisture. This mimics the behavior of chloral or trifluoroacetaldehyde.

-

Free Aldehyde: Highly reactive electrophile.

-

Gem-Diol: Stable, crystalline-like solid or viscous oil; often the form in which the compound "crashes out" if stored improperly.

Figure 1: The hydration equilibrium is heavily biased to the right (gem-diol) in the presence of moisture due to the electron-withdrawing gem-difluoro group.

Stability & Handling Protocols

Trustworthiness Principle: Assume the commercial material is partially hydrated. A self-validating workflow is required before use in sensitive reactions (e.g., Wittig, Grignard).

Self-Validating Purity Check (NMR)

Before using DFPA, run a quick

-

Aldehyde Proton: Look for a triplet (coupling to

) around 9.4 – 9.6 ppm . -

Hydrate Proton: Look for a broad singlet or triplet (CH-OH) upfield, typically 5.0 – 6.0 ppm .

-

Decision: If the hydrate peak is >5%, dehydrate the sample.

Dehydration/Purification Protocol

If the sample is hydrated or polymerized:

-

Dissolve in toluene (forms an azeotrope with water).

-

Reflux with a Dean-Stark trap or add activated 4Å molecular sieves.

-

Distill under reduced pressure (bulb-to-bulb distillation is preferred for small scales).

-

Storage: Store under Argon at 2–8°C.

Synthetic Methodology

The most reliable route to high-purity DFPA is the reduction of its corresponding ethyl ester. This method avoids the harsh oxidants required if starting from the alcohol.

Protocol: DIBAL-H Reduction of Ethyl 2,2-difluoro-2-phenylacetate

Objective: Selective reduction of ester to aldehyde without over-reduction to the alcohol.

Reagents:

-

Precursor: Ethyl 2,2-difluoro-2-phenylacetate (CAS: 2248-46-6).[2]

-

Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

-

Solvent: Anhydrous DCM or Toluene.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under

flow. -

Solvation: Dissolve the ester (1.0 eq) in anhydrous DCM (

concentration). Cool to -78°C (Dry ice/acetone bath). Control: Internal temperature must remain <-70°C. -

Addition: Add DIBAL-H (1.1 eq) dropwise over 30 minutes. The low temperature prevents over-reduction.

-

Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (stain with DNP to visualize aldehyde).

-

Quench (Critical):

-

Add methanol (excess) at -78°C to destroy excess hydride.

-

Add saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers.

-

-

Isolation: Extract with DCM, dry over

, and concentrate carefully (volatile product).

Figure 2: Synthetic route via controlled reduction. The cryogenic condition (-78°C) is the control point to prevent alcohol formation.

Applications in Drug Discovery

DFPA is a "privileged" building block because it introduces the metabolically stable

-

Transition State Inhibitors: The aldehyde carbon mimics the trigonal planar carbonyl of a peptide bond. Upon attack by a serine or cysteine protease, it forms a stable hemiacetal/thiohemiacetal (tetrahedral geometry) that mimics the transition state of amide hydrolysis, tightly binding the enzyme.

-

Bioisosteres: The

group is isosteric with oxygen (ether) and the carbonyl group, but lipophilic. Converting the aldehyde to a difluoro-alkene or difluoro-amine alters

References

-

ResearchGate. (2006). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved February 5, 2026, from [Link]

Literature review on the reactivity of alpha-fluorinated aldehydes

Technical Guide: Reactivity and Handling of -Fluorinated Aldehydes

Executive Summary

Physicochemical Properties & The Stability Paradox

The introduction of a fluorine atom at the

The Hydration Equilibrium

Unlike non-fluorinated aldehydes,

-

Observation: In aqueous or varying humidity environments, the equilibrium shifts heavily toward the hydrate.

-

Implication: Standard monitoring (TLC/HPLC) may show "disappearance" of the aldehyde, leading to false negatives regarding reaction progress.

-

Handling Rule: These species should often be stored as stable hydrates or hemiacetals and dehydrated in situ or used directly if the reaction conditions tolerate water.

Acidity and Racemization

The

-

pKa Shift: The pKa drops significantly compared to the non-fluorinated parent, making deprotonation facile.

-

Consequence: In the presence of base, rapid enolization occurs, leading to:

-

Racemization: Loss of optical purity in chiral

-fluoroaldehydes. -

Elimination: E1cB-type elimination of HF to form

-unsaturated aldehydes (highly reactive Michael acceptors).

-

Visualization: The Stability Triad

The following diagram illustrates the dynamic equilibrium governing the shelf-life and reactivity of these species.

Figure 1: The dynamic equilibrium of

Synthesis Strategy: Organocatalytic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Fluorination[1][2]

While traditional electrophilic fluorination of enolates often leads to di-fluorination or racemization, organocatalysis provides the most robust route to enantiopure

Mechanism: Enamine Activation

The reaction proceeds via the formation of a chiral enamine intermediate. The catalyst shields one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.

Figure 2: The organocatalytic cycle for enantioselective

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-2-Fluoro-3-phenylpropanal

Based on the methodology established by MacMillan et al. (2005).

Objective: Synthesis of a chiral

| Reagent | Equiv.[1] | Role |

| Hydrocinnamaldehyde | 1.0 | Substrate |

| (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | 0.20 | Chiral Catalyst |

| NFSI (N-Fluorobenzenesulfonimide) | 1.2 | F+ Source |

| THF / Isopropanol (9:1) | Solvent | Reaction Medium |

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the imidazolidinone catalyst (20 mol%) in THF:iPrOH (9:1 v/v). Note: The addition of 10% iPrOH is critical for catalyst turnover and suppressing oligomerization.

-

Cooling: Cool the solution to -10°C. Lower temperatures enhance enantioselectivity but significantly retard the rate.

-

Addition: Add the aldehyde (1.0 equiv) followed by the addition of NFSI (1.2 equiv) in one portion.

-

Monitoring: Stir at -10°C. Monitor by 19F NMR (disappearance of NFSI signal at -38 ppm; appearance of product signal around -190 to -200 ppm). Avoid silica TLC if possible due to hydrate sticking; use NMR or GC.

-

Workup (Critical):

-

Dilute with cold pentane or Et2O.

-

Filter through a pad of pre-cooled silica gel to remove the bulk of the sulfonimide byproduct.

-

Do not concentrate to dryness if the aldehyde is volatile. Proceed immediately to the next step (e.g., reduction or olefination) for maximum yield.

-

Protocol B: Handling the Hydrate for HWE Olefination

Direct conversion of unstable fluoroaldehydes to stable allyl fluorides.

Context: Because isolation of the pure aldehyde is risky, trapping it in situ with a Horner-Wadsworth-Emmons (HWE) reagent is a preferred strategy to generate stable building blocks.

-

Reagent Prep: In a separate vessel, treat triethyl phosphonoacetate (1.2 equiv) with LiCl (1.2 equiv) and DBU (1.2 equiv) in MeCN to generate the mild Masamune-Roush phosphonate anion.

-

Coupling: Cannulate the cold solution of the crude

-fluoroaldehyde (from Protocol A) directly into the phosphonate mixture. -

Reaction: Allow to warm to room temperature over 2 hours.

-

Result: This yields the

-fluoro-

Reactivity Landscape & Troubleshooting

| Reaction Class | Reactivity Trend | Common Pitfall | Mitigation |

| Nucleophilic Addition | High. Fluorine enhances electrophilicity. | Hydrate formation stalls reaction. | Use dehydrating agents ( |

| Reductive Amination | Moderate. Iminium formation is fast. | HCN/HF elimination from the intermediate imine. | Use mild reductants like |

| Oxidation | High. | Over-oxidation to decarboxylated products. | Use Pinnick oxidation ( |

Key Warning - The "HF Elimination" Signal:

If you observe the formation of a conjugated enal (UV active, characteristic alkene protons in 1H NMR) during your reaction, your conditions are too basic . Switch to non-nucleophilic bases (e.g., replace

References

-

Beeson, T. D., & MacMillan, D. W. C. (2005).

-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828.[2] -

Marigo, M., Fielenbach, D., Braunton, A., Kjoersgaard, A., & Jørgensen, K. A. (2005). Enantioselective Formation of Stereogenic Carbon–Fluorine Bonds by Organocatalysis.[3][4][5][6] Angewandte Chemie International Edition, 44(24), 3703–3706.

-

Bakhanovich, O., & Beier, P. (2020).[7] Synthesis, Stability and Reactivity of

-Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(4), 773–782. -

Lal, G. S., Pez, G. P., & Syvret, R. G. (1996).[5] Electrophilic NF Fluorinating Agents.[3][4][5][2] Chemical Reviews, 96(5), 1737–1756.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Solvent Selection for Difluorophenylacetaldehyde

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for Difluorophenylacetaldehyde (specifically focusing on the 2,4- and 3,4- isomers), a critical intermediate in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole).

Executive Summary

Difluorophenylacetaldehyde (DFPA) derivatives are pivotal building blocks in medicinal chemistry, particularly for introducing lipophilic fluorinated motifs into active pharmaceutical ingredients (APIs). While structurally simple, the aldehyde functionality combined with the electron-withdrawing fluorine substituents creates a unique solubility and stability profile.

This guide addresses the solubility-stability paradox inherent to DFPA: solvents that offer the highest solubility (alcohols) often compromise chemical stability via hemiacetal formation. Conversely, chemically inert solvents (alkanes) may offer insufficient solubility for concentrated processing. This document provides a rational framework for solvent selection to maximize process yield and analytical accuracy.

Physicochemical Basis of Solubility

To understand the solubility behavior of DFPA, one must analyze its molecular architecture:

-

Lipophilicity (LogP): The introduction of two fluorine atoms increases the lipophilicity compared to the parent phenylacetaldehyde. The estimated LogP for difluorophenylacetaldehyde is ~1.9 – 2.2 , making it highly hydrophobic.

-

Dipole Moment: The carbonyl group (

) and the C-F bonds create a net dipole, facilitating solubility in polar aprotic solvents. -

Reactivity: The electron-withdrawing nature of the fluorine atoms on the benzene ring activates the aldehyde carbonyl, making it more susceptible to nucleophilic attack (e.g., by water or alcohols) and oxidation to the corresponding phenylacetic acid.

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior of DFPA. Note that specific quantitative values (

Table 1: Solubility and Stability Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Low | Preferred for reactions and extractions. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>500 mg/mL) | Low/Moderate* | Ideal for synthesis; Acetone may cause aldol side-reactions under basic conditions. |

| Alcohols | Methanol, Ethanol, IPA | High (Miscible) | High | Avoid for storage. Rapid equilibrium with hemiacetals occurs. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | Low | Toluene is excellent for scale-up; Hexane used for precipitation of impurities. |

| Aqueous | Water, Buffers | Insoluble (<2 mg/mL) | Moderate | Immiscible. Hydrate formation ( |

Critical Insight: While DFPA is miscible with methanol, it exists in a dynamic equilibrium with its methyl hemiacetal. HPLC analysis using methanolic diluents often results in split peaks or "ghost" peaks unless the gradient is acidic enough to revert the equilibrium or the run time is short.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

This protocol is designed to determine the precise solubility limit of DFPA in a candidate solvent while mitigating oxidation risks.

Reagents:

-

Difluorophenylacetaldehyde (Liquid or low-melting solid)

-

Candidate Solvent (HPLC Grade)

-

Nitrogen gas (

)

Workflow:

-

Inert Atmosphere: Purge all vials and solvents with

to prevent autoxidation to difluorophenylacetic acid. -

Excess Addition: Add 1.0 mL of solvent to a sealed vial. Slowly add DFPA until a visible phase separation (droplets) or solid precipitate persists.

-

Equilibration: Agitate at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Quantification: Dilute an aliquot 100-fold in Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).

Protocol B: Solvent Selection for Reaction Scale-Up

When selecting a solvent for synthetic transformations (e.g., reductive amination), use the following logic flow to balance solubility with inertness.

Diagram 1: Solvent Selection Logic

Figure 1: Decision tree for selecting reaction solvents. Note the critical rejection of protic solvents for nucleophilic reactions due to competitive hemiacetal formation.

Analytical Considerations (HPLC)

Developing a solubility curve requires accurate quantification. Standard reverse-phase methods can be tricky due to the aldehyde's reactivity.

-

Diluent Selection: Do NOT use Methanol as a sample diluent. Use Acetonitrile (ACN) or Acetonitrile/Water (50:50) . Methanol causes on-column hemiacetal formation, broadening peaks.

-

Buffer: Use 0.1% Formic Acid or Phosphoric Acid to stabilize the aldehyde form.

-

Detection: UV detection at 210 nm (carbonyl) and 254 nm (aromatic ring).

Diagram 2: Analytical Workflow for Solubility Screening

Figure 2: Step-by-step workflow for quantifying DFPA solubility. The use of ACN as a diluent is critical to prevent derivatization during analysis.

Storage and Stability Recommendations

Based on the solubility profile, the following storage conditions are recommended to maintain chemical integrity:

-

Solvent-Free: Store as a neat liquid/solid under Nitrogen at -20°C.

-

In Solution: If storage in solution is necessary, use Toluene or Anhydrous DCM . Avoid storing in THF for prolonged periods due to potential peroxide formation which can oxidize the aldehyde.

-

Avoid: Never store in Methanol or Ethanol solutions unless the intention is to form the acetal protected group.

References

-

PubChem. (2023). Phenylacetaldehyde Compound Summary. National Library of Medicine. [Link]

-

European Pharmacopoeia. (2020).[1] 2.4.24. Identification and control of residual solvents. EDQM. [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Reductive Amination of Difluorophenylacetaldehyde

Executive Summary

This application note details robust protocols for the reductive amination of difluorophenylacetaldehyde isomers (e.g., 2,4-difluoro-, 2,6-difluoro-). While reductive amination is a staple transformation in medicinal chemistry, this specific substrate class presents unique challenges:

-

Substrate Instability: Phenylacetaldehydes are prone to oxidative degradation and aldol-type self-condensation due to the acidity of the

-methylene protons.[1] -

Electronic Deactivation: The electron-withdrawing fluorine substituents can alter the electrophilicity of the carbonyl and the basicity of the resulting imine, affecting reaction kinetics.[1]

-

Chemo-stability: The C-F bond is susceptible to hydrogenolysis under aggressive catalytic hydrogenation conditions.[1]

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent due to its mildness and chemoselectivity, with Titanium(IV) Isopropoxide offered as an alternative for sterically hindered amines.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge of Difluorophenylacetaldehyde

Unlike benzaldehydes, phenylacetaldehydes possess enolizable protons at the

-

Risk: In the presence of strong bases or unbuffered conditions, the aldehyde can undergo rapid self-aldol condensation or polymerization.[1]

-

Solution: Protocols must remain weakly acidic to neutral. Strong bases must be avoided.

Reaction Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the iminium ion (the rate-determining step in many cases), which is then reduced to the amine.[1]

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and the risk of enolization.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE is the "gold standard" for STAB reactions due to solubility and dielectric constant.[1] THF is a greener alternative but may require longer reaction times.[1] |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Reduces the iminium ion much faster than the aldehyde, preventing direct reduction to the alcohol side-product.[1][2] |

| Stoichiometry | 1.0 : 1.1 : 1.4 (Ald : Amine : STAB) | Slight excess of amine ensures complete consumption of the unstable aldehyde.[1] |

| pH Control | Add Acetic Acid (1.0 eq) | Catalyzes the dehydration of the hemiaminal to the iminium ion.[1] Essential for ketones and hindered aldehydes.[1] |

| Temperature | 0°C | Start cold to suppress enolization/polymerization; warm to room temp to drive reduction.[1] |

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Primary amines and unhindered secondary amines.

Materials:

-

Difluorophenylacetaldehyde (1.0 equiv)[1]

-

Amine (1.05 – 1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

-

Acetic Acid (glacial) (1.0 equiv)[1]

-

1,2-Dichloroethane (DCE) (0.2 M concentration relative to aldehyde)[1]

Procedure:

-

Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve the Amine (1.1 eq) in DCE under an inert atmosphere (

or Ar). -

Acidification: Add Acetic Acid (1.0 eq). Stir for 5 minutes.

-

Substrate Addition: Add Difluorophenylacetaldehyde (1.0 eq) in one portion.

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the imine before the reducing agent is introduced.[1]

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.4 eq) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

-

Reaction: Remove ice bath and stir at room temperature. Monitor via LC-MS or TLC.[1]

-

Typical Time: 2 to 16 hours.[1]

-

-

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Work-up: Extract the aqueous layer with DCM (

).[1] Combine organic layers, dry over

Protocol B: Lewis-Acid Mediated Stepwise Reduction

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered systems (e.g., 2,6-difluoro isomers).[1]

Materials:

Procedure:

-

Complexation: In a dry flask, combine Difluorophenylacetaldehyde (1.0 eq) and Amine (1.0 eq).

-

Lewis Acid Addition: Add

(1.25 eq) neat.[1] Caution: Exothermic.[1] -

Stir: Stir the viscous mixture at room temperature for 1–2 hours. The titanium acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to the imine.[1]

-

Dilution: Dilute the mixture with dry Methanol or Ethanol (approx. 0.5 M).[1]

-

Reduction: Cool to 0°C. Add

(1.2 eq) portion-wise. -

Quench: Add 1N NaOH or water carefully to precipitate titanium salts (

). Filter the white precipitate through a Celite pad.[1] -

Work-up: Concentrate the filtrate and extract as usual.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Aldehyde remains) | Imine formation is unfavorable.[1] | Switch to Protocol B (Titanium isopropoxide).[1] The Lewis acid forces dehydration.[1] |

| Aldehyde Reduction (Alcohol formed) | Reducing agent is attacking aldehyde before imine forms.[1] | Ensure Acetic Acid is present.[1][7][6][8][9] Pre-stir aldehyde + amine for 1 hour before adding STAB. |

| Defluorination (M-19 peaks in MS) | C-F bond cleavage.[1] | If using catalytic hydrogenation, switch to STAB.[1] If using Pd/C, switch to Pt/C (Platinum) which is less aggressive toward halogens.[1] |

| Low Yield with 2,6-Difluoro Isomer | Steric hindrance blocking nucleophilic attack.[1] | Increase temperature to 40°C during imine formation step (Protocol B).[1] Use microwave irradiation if available.[1] |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7][6][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][8][9][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][12][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][8] The cyanohydridoborate anion as a selective reducing agent.[1][4][8] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. scispace.com [scispace.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Difluorophenylacetaldehyde in Pharmaceutical Synthesis

Focus: 2,4-Difluorophenylacetaldehyde (and isomers) as intermediates for CYP51 Inhibitors.[1]

Executive Summary

Difluorophenylacetaldehyde (specifically the 2,4-difluoro isomer) is a critical pharmacophore precursor in the synthesis of triazole antifungals (e.g., Fluconazole analogs, Voriconazole intermediates).[1] It serves as the electrophilic handle to introduce the lipophilic difluorophenyl-ethyl moiety, which is essential for binding to the hydrophobic cleft of the fungal enzyme lanosterol 14α-demethylase (CYP51) .

However, this aldehyde is chemically labile.[1] It is prone to aerobic oxidation (forming the carboxylic acid) and enol-mediated polymerization (forming trimers/oligomers). This guide provides a robust framework for stabilizing, purifying, and reacting this intermediate to ensure high-yield downstream coupling.[1]

Chemical Profile & Critical Handling

The Problem: Commercial supplies of phenylacetaldehydes often arrive as yellow/orange oils due to oxidation and polymerization, significantly lowering yield in precise pharmaceutical couplings.[1]

Instability Mechanism

The

-

Auto-oxidation: Rapid conversion to 2,4-difluorophenylacetic acid upon exposure to air.[1]

-

Aldol Condensation/Trimerization: Formation of cyclic trimers (trioxanes) or complex oligomers, accelerated by trace acids or bases.[1]

Visualization: Degradation vs. Utility

The following diagram illustrates the competing pathways the chemist must manage.

Figure 1: Competing reaction pathways. The aldehyde must be protected from oxidation and polymerization to favor the synthetic pathway (Green).

Protocol A: Purification & Stabilization via Bisulfite Adduct

Objective: Isolate pure aldehyde from a degraded commercial sample.

Principle: Aldehydes form solid, crystalline adducts with sodium bisulfite (

Reagents

-

Crude 2,4-Difluorophenylacetaldehyde[1]

-

Sodium Bisulfite (

), saturated aqueous solution[1][2] -

Ethanol (95%)[1]

-

Sodium Hydroxide (

), 10% w/v solution or Saturated

Step-by-Step Methodology

-

Solubilization: Dissolve the crude aldehyde (e.g., 10 g) in Ethanol (20 mL). If the sample is very dark/viscous, filter through a small plug of Celite first.[1]

-

Adduct Formation: With vigorous stirring, add saturated aqueous

(1.5 equivalents).[1]-

Observation: A white precipitate should form within 5–15 minutes.

-

Tip: If no solid forms, add more Ethanol to assist solubility, then cool to 0°C.[1]

-

-

Isolation: Filter the white solid under vacuum. Wash the cake with cold Ethanol (

) and Diethyl Ether ( -

Storage (Optional): This white powder (the bisulfite adduct) is stable at room temperature. Store in a desiccator.

-

Regeneration (Just before use):

Protocol B: Reductive Amination (Synthesis of Antifungal Precursors)

Objective: Coupling 2,4-difluorophenylacetaldehyde with a secondary amine (e.g., a piperazine derivative) to form the drug backbone.[1]

Strategy: Use Sodium Triacetoxyborohydride (STAB) . Unlike

Reagents

-

Purified 2,4-Difluorophenylacetaldehyde (1.0 equiv)[1]

-

Amine Partner (e.g., 1-substituted piperazine) (1.0–1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Experimental Workflow

Figure 2: Direct Reductive Amination (DRA) workflow using STAB.

Detailed Steps

-

Imine Formation: In a dry flask under Nitrogen, dissolve the Amine (10 mmol) and 2,4-Difluorophenylacetaldehyde (10 mmol) in DCE (30 mL).

-

Catalysis: Add Acetic Acid (10 mmol). This promotes iminium ion formation, which is the species actually reduced by STAB.[1]

-

Time: Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Add STAB (14 mmol) in one portion.

-

Note: Mild effervescence may occur.

-

Monitoring: Stir at RT overnight. Monitor via TLC or LC-MS. The aldehyde peak should disappear.

-

-

Quench: Quench the reaction by adding Saturated

solution. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with Dichloromethane (DCM) (

). Wash combined organics with Brine. Dry over -

Purification: Concentrate to yield the crude amine. Purify via flash column chromatography (typically MeOH/DCM gradients).

Analytical Validation

To ensure the integrity of the intermediate and the final product, the following parameters are standard.

| Parameter | Method | Acceptance Criteria |

| Purity (Aldehyde) | GC-MS or HPLC (UV 254nm) | >95% (Major impurity: 2,4-difluorophenylacetic acid) |

| Identity (Aldehyde) | 1H NMR ( | Triplet at |

| Bisulfite Adduct | Visual / Melting Point | White crystalline solid; MP > 200°C (dec) |

| Residual Solvent | Headspace GC | < 5000 ppm (Ethanol/EtOAc) |

Expert Insight: In 1H NMR, if you see a broad singlet around 11.0 ppm, your aldehyde has oxidized to the acid.[1] If you see complex multiplets in the aliphatic region (2.0–4.0 ppm) without the distinct aldehyde triplet, polymerization has occurred.[1]

References

-

Chem-Impex. 2,4-Difluorobenzylamine and related intermediates in pharmaceutical development.[1] Retrieved from [1]

-

National Institutes of Health (PMC). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (Fluconazole analogs synthesis).[5] Retrieved from

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (General protocols for STAB reductions). Retrieved from

-

BenchChem. Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide. Retrieved from [1]

-

Frontiers in Pharmacology. Pharmacovigilance of triazole antifungal agents. (Context on CYP51 targets). Retrieved from

Sources

- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 2. Workup [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of α,α-Difluoroketones from Aldehyde Precursors

For: Researchers, scientists, and drug development professionals.

Abstract

The α,α-difluoroketone moiety is a critical pharmacophore in modern drug discovery, prized for its ability to act as a stable, non-hydratable mimic of a tetrahedral intermediate in enzymatic reactions, thereby serving as a potent enzyme inhibitor.[1][2] This application note provides a comprehensive guide to the synthesis of α,α-difluoroketones from readily available aldehyde precursors. We will delve into the mechanistic underpinnings of key synthetic strategies, including nucleophilic difluoromethylation and deoxydifluorination, offering detailed, field-proven protocols. Furthermore, we will explore contemporary advancements such as photoredox catalysis. This guide is designed to equip researchers with the foundational knowledge and practical methodologies necessary to confidently incorporate this valuable functional group into their synthetic workflows.

Introduction: The Significance of the α,α-Difluoroketone Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[3] Among the various fluorinated functional groups, the α,α-difluoroketone unit stands out for its unique electronic properties. The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site.[1] This property allows α,α-difluoroketones to act as powerful inhibitors of various hydrolytic enzymes, such as proteases and esterases, by forming stable hemiacetal or hemiketal adducts.[2] A notable example is the potent inhibition of acetylcholinesterase by difluoromethyl ketone analogues, which are significantly more effective than their non-fluorinated counterparts.[2]

The synthesis of these valuable compounds from aldehyde precursors offers a versatile and convergent approach, leveraging the vast chemical space of commercially available aldehydes. This guide will provide a detailed exploration of the primary methods to achieve this transformation.

Synthetic Strategies: A Mechanistic Overview

The conversion of an aldehyde to an α,α-difluoroketone can be broadly categorized into two primary strategies: nucleophilic difluoromethylation of the aldehyde carbonyl, followed by oxidation, and direct deoxydifluorination of the aldehyde. More recently, photoredox-catalyzed methods have emerged as a powerful and mild alternative.

Figure 1: Overview of major synthetic routes from aldehydes to α,α-difluoroketones.

Method 1: Nucleophilic Difluoromethylation

This two-step approach involves the initial addition of a nucleophilic difluoromethylating agent to the aldehyde to form a secondary difluoromethyl carbinol, which is subsequently oxidized to the desired α,α-difluoroketone.

Underlying Principles and Mechanistic Insights

The core of this method lies in the generation of a difluoromethyl anion (CF₂H⁻) or its synthetic equivalent. A common and effective precursor is (difluoromethyl)trimethylsilane (TMSCF₂H).[4] The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF), which activates the silicon-carbon bond, leading to the formation of a transient pentacoordinate silicate intermediate. This intermediate then delivers the nucleophilic difluoromethyl group to the electrophilic carbonyl carbon of the aldehyde.

Figure 2: Mechanism of TMSCF₂H addition to an aldehyde.

The choice of the fluoride source and solvent is critical. CsF is often preferred due to its higher solubility in organic solvents compared to other alkali metal fluorides. Aprotic polar solvents like dimethylformamide (DMF) are typically used to facilitate the dissolution of the fluoride salt and stabilize the charged intermediates.[4] Following the addition, a desilylation step, often using tetrabutylammonium fluoride (TBAF), is necessary to liberate the difluoromethyl carbinol.[4]

Experimental Protocol: Nucleophilic Difluoromethylation of an Aromatic Aldehyde

This protocol is a representative example for the nucleophilic difluoromethylation of an aromatic aldehyde using TMSCF₂H.

Materials:

-

Aromatic aldehyde (e.g., 4-bromobenzaldehyde)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Cesium fluoride (CsF), anhydrous

-

Anhydrous dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Difluoromethyl Carbinol Formation

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde (1.0 equiv) and anhydrous CsF (0.1 equiv).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add TMSCF₂H (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.

-

Upon completion, add TBAF (1.1 equiv) and stir for 30 minutes at room temperature to effect desilylation.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure difluoromethyl carbinol.

Step 2: Oxidation to the α,α-Difluoroketone

-

Dissolve the purified difluoromethyl carbinol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.5 equiv) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure α,α-difluoroketone.

Table 1: Substrate Scope for Nucleophilic Difluoromethylation of Aromatic Aldehydes

| Entry | Aldehyde Substrate | Yield of Carbinol (%) | Yield of Ketone (%) |

| 1 | Benzaldehyde | 85 | 90 |

| 2 | 4-Methoxybenzaldehyde | 88 | 92 |

| 3 | 4-Chlorobenzaldehyde | 82 | 88 |

| 4 | 4-Nitrobenzaldehyde | 75 | 85 |

| 5 | 2-Naphthaldehyde | 80 | 89 |

Yields are representative and may vary based on specific reaction conditions and scale.

Method 2: Deoxydifluorination

This method offers a more direct route to α,α-difluoromethylene compounds by replacing the carbonyl oxygen of an aldehyde with two fluorine atoms in a single step.

Underlying Principles and Mechanistic Insights

Deoxydifluorination reactions typically employ sulfur-based fluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common choices.[5][6][7] The reaction mechanism involves the initial activation of the aldehyde carbonyl by the fluorinating reagent to form an intermediate that is susceptible to nucleophilic attack by fluoride ions.

The choice between DAST and Deoxo-Fluor® often comes down to safety and scale. DAST is known to be thermally unstable and can decompose explosively at elevated temperatures, making it less suitable for large-scale reactions.[2][6] Deoxo-Fluor®, while having a similar decomposition temperature, exhibits a less energetic decomposition profile.[6] More recently, milder and safer methods have been developed, such as the use of a Ph₂S/Selectfluor system.[8]

Experimental Protocol: Deoxydifluorination of an Aldehyde using DAST

Safety Precaution: DAST is a hazardous reagent that is sensitive to moisture and can decompose exothermically. This procedure should be carried out by trained personnel in a well-ventilated fume hood, and the reaction should not be heated.

Materials:

-

Aldehyde (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in anhydrous DCM (20 volumes) in a plastic or Teflon flask, cool the mixture to -78 °C under a nitrogen atmosphere.

-

Add DAST (1.2 equiv) dropwise via a syringe.

-

Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.[9]

-

Upon completion, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with DCM (2 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Deoxydifluorination Reagents for Aromatic Aldehydes

| Entry | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DAST | RT | 2 | 70-85 |

| 2 | Deoxo-Fluor® | RT to 50 | 4-24 | 75-90 |

| 3 | XtalFluor-E | RT | 12 | 21-87 |

| 4 | Ph₂S/Selectfluor | 110 | 6 | 60-80 |

Yields are for a range of aromatic aldehydes and are influenced by substrate electronics.[5][8]

Method 3: Photoredox-Catalyzed Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of reactive intermediates under mild conditions, and this has been successfully applied to the synthesis of α,α-difluoroketones.

Underlying Principles and Mechanistic Insights

These methods often involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical can then engage with an aldehyde derivative, such as an enol silane, to form the desired product. A common strategy employs an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) process with a difluoromethyl radical precursor.

Figure 3: Simplified photoredox cycle for the synthesis of α,α-difluoromethyl ketones.

The key advantage of photoredox catalysis is the ability to perform these transformations at room temperature with high functional group tolerance.[3][10] The choice of photocatalyst, radical precursor, and solvent are critical for optimizing the reaction efficiency.

Experimental Protocol: Photoredox-Catalyzed Synthesis of an α-Difluoromethyl Ketone

This protocol is a general procedure for the difluoromethylation of an enol silane derived from an aldehyde.

Materials:

-

Silyl enol ether (derived from an aldehyde) (1.0 equiv)

-

Difluoromethyl radical precursor (e.g., N-tosyl-S-difluoromethyl-S-phenylsulfoximine) (1.5 equiv)

-

Photocatalyst (e.g., fac-Ir(ppy)₃) (1-5 mol%)

-

Base (e.g., 2,6-di-tert-butylpyridine) (1.2 equiv)

-

Anhydrous and degassed solvent (e.g., acetone)

-

Blue LED light source

Procedure:

-

In a reaction vial, combine the silyl enol ether (1.0 equiv), the difluoromethyl radical precursor (1.5 equiv), the photocatalyst (1-5 mol%), and the base (1.2 equiv).

-

Add anhydrous and degassed acetone.

-

Seal the vial and place it in front of a blue LED light source with stirring.

-

Irradiate the reaction mixture for 12-24 hours at room temperature, monitoring by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-difluoromethyl ketone.[3]

Conclusion

The synthesis of α,α-difluoroketones from aldehyde precursors is a well-established and versatile transformation with significant applications in medicinal chemistry. This guide has detailed the primary synthetic strategies, including nucleophilic difluoromethylation and deoxydifluorination, providing both mechanistic insights and practical, step-by-step protocols. The emergence of photoredox catalysis offers milder and more functional-group-tolerant alternatives that are continually expanding the scope of this important transformation. By understanding the underlying principles and having access to reliable experimental procedures, researchers can confidently employ these methods to synthesize novel α,α-difluoroketone-containing molecules for drug discovery and development.

References

-

Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. ResearchGate.[Link]

-

Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. PubMed.[Link]

-

Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).[Link]

-

Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate.[Link]

-

Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters.[Link]

-

Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London Research Online.[Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. PubMed.[Link]

-

Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. ACS Publications.[Link]

-

Recent Advances in Difluoromethylation Reaction. ResearchGate.[Link]

-

Photoredox-Catalyzed Ketyl–Olefin Coupling for the Synthesis of Substituted Chromanols. The Journal of Organic Chemistry.[Link]

-

Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. National Center for Biotechnology Information.[Link]

-

The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online.[Link]

-

Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.[Link]

-

Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate.[Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.[Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Center for Biotechnology Information.[Link]

-

Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. National Center for Biotechnology Information.[Link]

-

(Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. ResearchGate.[Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. Thieme E-Journals.[Link]

-

The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent. PubMed.[Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.[Link]

-

Competitive & Non-Competitive Enzyme Inhibitors. YouTube.[Link]

-

Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry.[Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.[Link]

-

Simpler fluorine chemistry. SCI.[Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Simpler fluorine chemistry [soci.org]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.cn]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis methods for 3,4-difluorophenylacetaldehyde

Application Note: Scalable Synthesis of 3,4-Difluorophenylacetaldehyde

Executive Summary

3,4-Difluorophenylacetaldehyde (CAS: 65984-67-2) is a critical synthetic intermediate in the manufacturing of pharmaceutical active ingredients (APIs), most notably Ticagrelor (Brilinta), a platelet aggregation inhibitor used for acute coronary syndrome. It serves as the direct precursor to the cyclopropylamine moiety via reductive amination or Strecker-type synthesis.

Despite its utility, the scalable synthesis of this aldehyde is complicated by its inherent instability. Like many phenylacetaldehydes, it is prone to:

-

Aerobic Oxidation: Rapid conversion to 3,4-difluorophenylacetic acid upon exposure to air.

-

Polymerization: Self-aldol condensation and trimerization, particularly under basic conditions or high concentrations.

This Application Note details a robust, scalable protocol for the synthesis of 3,4-difluorophenylacetaldehyde via the catalytic oxidation of 2-(3,4-difluorophenyl)ethanol. Furthermore, it introduces a Bisulfite Adduct Purification System , a self-validating method to isolate the product as a stable solid, eliminating the need for hazardous high-vacuum distillation or expensive chromatography.

Route Selection & Strategy

Three primary routes were evaluated for scalability, atom economy, and safety.

| Route | Methodology | Scalability | Pros/Cons |

| A | Anelli Oxidation (TEMPO/NaOCl) | High | Preferred. Uses cheap reagents (Bleach), aqueous conditions, and ambient temperature. High selectivity. |

| B | Meinwald Rearrangement | Medium | Requires 3,4-difluorostyrene oxide (less available). Lewis acid catalysts (e.g., BF₃) can cause polymerization. |

| C | Homologation (Wittig/Darzens) | Low | High mass waste (triphenylphosphine oxide). Multi-step (Aldehyde |

Selected Approach: Route A (Anelli Oxidation) combined with Bisulfite Purification . This route utilizes the commercially available alcohol precursor and ensures product integrity through solid-state isolation.

Detailed Experimental Protocols

Protocol A: Catalytic Oxidation via TEMPO/Bleach

Objective: Convert 2-(3,4-difluorophenyl)ethanol to 3,4-difluorophenylacetaldehyde.

Reagents:

-

Substrate: 2-(3,4-difluorophenyl)ethanol (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.01 equiv)

-

Co-catalyst: Potassium Bromide (KBr) (0.1 equiv)

-

Oxidant: Sodium Hypochlorite (NaOCl, Bleach) 10-13% w/w (1.1 equiv)

-

Buffer: Sodium Bicarbonate (NaHCO₃) (saturated aq.)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Preparation: In a jacketed glass reactor equipped with an overhead stirrer and temperature probe, dissolve 2-(3,4-difluorophenyl)ethanol (100 g, 0.63 mol) in DCM (500 mL).

-

Catalyst Addition: Add a solution of KBr (7.5 g) in water (30 mL) and TEMPO (0.98 g) to the reactor. Cool the mixture to 0°C.

-

Oxidation (The Anelli Protocol):

-

Buffer the system by adding saturated aqueous NaHCO₃ (150 mL).

-

Slowly add the NaOCl solution dropwise via an addition funnel over 45–60 minutes.

-

Critical Control Point: Maintain internal temperature between 0°C and 5°C. Exotherms >10°C promote over-oxidation to the carboxylic acid.

-

-

Reaction Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The reaction is typically complete within 30 minutes post-addition.

-

Quenching: Quench residual oxidant by adding aqueous Sodium Thiosulfate (10% w/v, 100 mL). Stir for 10 minutes.

-

Workup: Separate the phases. Extract the aqueous layer once with DCM (100 mL). Combine organic layers.

-

Note: Do not dry or concentrate yet if proceeding to bisulfite purification. The aldehyde is stable in dilute solution but unstable when concentrated.

-

Protocol B: Purification & Storage via Bisulfite Adduct

Objective: Isolate the aldehyde as a stable sodium bisulfite addition compound, removing non-aldehyde impurities.

Mechanism:

Step-by-Step Procedure:

-

Adduct Formation:

-

To the organic solution from Protocol A, add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.2 equiv).

-

Vigorously stir the biphasic mixture at room temperature for 2–4 hours.

-

A thick white precipitate (the adduct) will form.

-

-

Filtration:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with DCM (to remove unreacted alcohol and organic impurities) and then with Ethanol (to remove excess inorganic salts).

-

Result: The filter cake is the pure 3,4-difluorophenylacetaldehyde sodium bisulfite adduct. It is stable at room temperature for months.

-

-

Regeneration (On-Demand):

-

Suspend the solid adduct in a mixture of Water and Toluene (or MTBE).

-

Add Sodium Carbonate (Na₂CO₃) or NaOH (1M) until pH > 10.

-

Stir for 30 minutes. The adduct breaks down; the pure aldehyde dissolves into the organic layer.

-

Separate, dry (MgSO₄), and concentrate immediately before use in the next step (e.g., reductive amination).

-

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

Caption: Catalytic cycle of TEMPO oxidation followed by Bisulfite trapping.

Figure 2: Process Flowchart

Caption: Operational workflow for the scalable synthesis and isolation.

Analytical Quality Control

| Parameter | Method | Acceptance Criteria |

| Purity (Aldehyde) | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |

| Purity (Adduct) | Titration (Iodometric) | > 95.0% w/w |

| Residual Oxidant | Starch-Iodide Paper | Negative |

| Water Content | Karl Fischer (KF) | < 0.5% (after regeneration) |

Note on HPLC: Aldehydes can hydrate on column. Use a mobile phase with 0.1% Trifluoroacetic acid (TFA) to sharpen peaks, or derivatize with 2,4-DNPH for precise quantification.

References

-

Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Link

-

Spring, T., et al. (2021). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". RSC Advances. Link

-

Kjell, D. P., et al. (1999).[1] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". Journal of Organic Chemistry. Link

-

AstraZeneca AB. (2001). "Process for the preparation of Ticagrelor intermediates". World Intellectual Property Organization (WO Patent). Link

-

Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development. Link

Sources

One-Pot Synthesis of Fluorinated Aldehyde Derivatives: Strategic Protocols for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, bioavailability, and binding affinity. Fluorinated aldehydes, in particular, are versatile building blocks for the synthesis of complex pharmaceuticals. This comprehensive guide provides an in-depth exploration of robust and efficient one-pot synthesis protocols for various fluorinated aldehyde derivatives. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering researchers, scientists, and drug development professionals the critical insights needed to select and optimize synthetic routes. Detailed, field-proven protocols for organocatalytic α-fluorination, photocatalytic α-perfluoroalkenylation, reductive conversion of fluorinated carboxylic acid derivatives, and adaptations of classical oxidation and hydroformylation reactions are presented.

Introduction: The Imperative for Efficient Fluorination in Drug Development

The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—have made it an indispensable tool in drug design. The introduction of fluorine can modulate pKa, enhance lipophilicity, and block sites of metabolic oxidation, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Fluorinated aldehydes are particularly valuable intermediates, serving as precursors to a wide array of chiral fluorinated alcohols, amines, and complex heterocyclic systems.

Traditional multi-step syntheses of these compounds are often plagued by issues of low overall yield, the need for purification of unstable intermediates, and significant solvent and reagent waste. One-pot syntheses, which combine multiple reaction steps into a single, continuous process without the isolation of intermediates, offer a more elegant and efficient alternative.[2] This approach enhances operational simplicity, improves atom economy, and often allows for the generation of complex molecules with greater speed and resource efficiency. This guide details four strategic one-pot approaches to access structurally diverse fluorinated aldehydes.

Direct Asymmetric α-Fluorination of Aldehydes via Organocatalysis

The direct enantioselective α-fluorination of aldehydes is a powerful strategy for creating chiral α-fluoro aldehydes, which are key synthons in medicinal chemistry.[3][4] This method leverages enamine catalysis, a cornerstone of modern organocatalysis, to activate the aldehyde substrate for electrophilic fluorination.

Scientific Rationale and Mechanistic Insight

The catalytic cycle is initiated by the rapid and reversible formation of a nucleophilic enamine intermediate from the reaction of a chiral secondary amine catalyst (typically an imidazolidinone derivative) with the starting aldehyde.[5] This enamine is sufficiently electron-rich to attack an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The chiral environment provided by the catalyst directs the approach of the fluorinating agent, thereby establishing the stereochemistry at the α-carbon. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the desired α-fluoro aldehyde. The use of a chiral catalyst ensures the production of a single enantiomer, a critical consideration in the synthesis of bioactive molecules.[6]

Figure 1: Catalytic cycle for organocatalytic α-fluorination.

Detailed Protocol: Enantioselective Synthesis of 2-Fluorohexanal

Materials:

-

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrogen chloride (MacMillan catalyst, 20 mol%)

-

Hexanal (1.0 mmol, 1.0 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)

-

Tert-butanol (t-BuOH) (spectroscopic grade, 2.0 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (0.20 equiv).

-

Dissolve the catalyst in t-BuOH (0.5 mL).

-

Add hexanal (1.0 equiv) to the solution.

-

In a separate vial, dissolve NFSI (1.2 equiv) in t-BuOH (0.5 mL).

-

Add the NFSI solution dropwise to the aldehyde/catalyst mixture over 5 minutes with vigorous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-fluorohexanal.

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Hexanal | 20 | 6 | 85 | 95 | [3] |

| 3-Phenylpropanal | 20 | 8 | 88 | 92 | [4] |

| Cyclohexanecarboxaldehyde | 10 | 12 | 75 | 98 | [7] |

Photocatalytic α-Perfluoroalkenylation of Aldehydes

This modern approach provides access to highly electron-deficient fluorinated enals, which are valuable precursors for the synthesis of fluorinated heterocycles.[8][9] The one-pot protocol combines organocatalysis with visible-light photocatalysis to achieve a tandem enamine formation, perfluoroalkylation, and elimination sequence.

Scientific Rationale and Mechanistic Insight

The reaction begins with the formation of an enamine intermediate, similar to the organocatalytic fluorination described above. Concurrently, a photocatalyst (e.g., triphenylphosphine) is excited by visible light and engages in an electron donor-acceptor (EDA) complex with a perfluoroalkyl iodide (e.g., perfluorobutyl iodide). This complex facilitates the generation of a perfluoroalkyl radical.[10] The electron-rich enamine then traps this electrophilic radical. The resulting N-stabilized radical is oxidized to an iminium ion, which, under the reaction conditions, undergoes rapid elimination of hydrogen fluoride to yield the thermodynamically stable α-perfluoroalkenylated enal.[8]

Figure 2: Workflow for photocatalytic α-perfluoroalkenylation.

Detailed Protocol: Synthesis of 2-(Perfluorobutylidene)octanal

Materials:

-

Octanal (0.76 mmol, 1.0 equiv)

-

Perfluorobutyl iodide (1.6 mmol, 2.1 equiv)

-

(S)-2,2,3,5-Tetramethylimidazolidin-4-one (organocatalyst, 0.18 mmol, 24 mol%)

-

Triphenylphosphine (photocatalyst, 0.084 mmol, 11 mol%)

-

2,6-Lutidine (1.0 mmol, 1.3 equiv)

-

Dimethylformamide (DMF, anhydrous, 0.5 mL)

-

Blue LED light source (461 nm)

Procedure:

-

In a nitrogen-purged vial equipped with a magnetic stir bar, combine octanal (1.0 equiv), imidazolidinone catalyst (24 mol%), triphenylphosphine (11 mol%), and 2,6-lutidine (1.3 equiv) in anhydrous DMF (0.5 mL).

-

Add perfluorobutyl iodide (2.1 equiv) to the mixture.

-

Seal the vial and place it approximately 5 cm from a blue LED light source.

-

Irradiate the reaction mixture with vigorous stirring at room temperature for 16 hours.

-

After 16 hours, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the 2-(perfluorobutylidene)octanal.

| Aldehyde | Perfluoroalkyl Iodide | Yield (%) | Reference |

| Octanal | C₄F₉I | 84 | [9] |

| 4-Phenylbutanal | C₄F₉I | 75 | [8] |

| Cyclohexanecarboxaldehyde | C₆F₁₃I | 68 | [9] |

One-Pot Reduction of Fluorinated Carboxylic Acids via In Situ Weinreb Amide Formation

This strategy provides a direct route to fluorinated aldehydes from their corresponding carboxylic acids, avoiding the often problematic isolation of the acid chloride or other activated intermediates. A particularly elegant variation of this method involves the use of a deoxyfluorinating agent that also facilitates the formation of a Weinreb amide in situ.[11][12]

Scientific Rationale and Mechanistic Insight

The one-pot process is initiated by the activation of the carboxylic acid with a deoxyfluorinating reagent such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This converts the carboxylic acid to a highly reactive acyl fluoride. In the same pot, N,O-dimethylhydroxylamine hydrochloride is added, which reacts with the acyl fluoride to form a stable N-methoxy-N-methylamide, commonly known as a Weinreb amide. The key advantage of the Weinreb amide is that it is readily reduced by hydride reagents like diisobutylaluminium hydride (DIBAL-H) to the aldehyde oxidation state, but the resulting tetrahedral intermediate is stabilized by chelation to the aluminum center, preventing over-reduction to the alcohol.[12] A final aqueous workup hydrolyzes this intermediate to furnish the desired aldehyde.

Figure 3: Sequential steps in the one-pot reduction of a carboxylic acid.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)benzaldehyde

Materials:

-

4-(Trifluoromethyl)benzoic acid (1.0 mmol, 1.0 equiv)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.1 mmol, 1.1 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol, 1.2 equiv)

-

Pyridine (2.5 mmol, 2.5 equiv)

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 2.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)benzoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM (10 mL).

-

Cool the mixture to 0 °C in an ice bath and add pyridine (2.5 equiv).

-

Slowly add Deoxo-Fluor (1.1 equiv) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add DIBAL-H (2.0 equiv, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution (10 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.

-

Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzaldehyde, which can be further purified by chromatography if necessary.

| Carboxylic Acid | Reducing Agent | Yield (%) | Reference |

| Benzoic Acid | DIBAL-H | >90 (general procedure) | [12] |

| N-Boc-Alanine | DIBAL-H | 85 | [13] |

| Muconic Acid | DIBAL-H | (not specified) | [14] |

One-Pot Strategies via Classical Transformations: Oxidation and Hydroformylation

While modern catalytic methods offer elegant solutions, classical transformations remain indispensable. When adapted to a one-pot format, the oxidation of fluorinated primary alcohols and the hydroformylation of fluoroalkenes provide reliable access to fluorinated aldehydes.

One-Pot Oxidation of Fluorinated Primary Alcohols

The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[1] Standard protocols such as the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are exceptionally well-suited for this transformation due to their high selectivity and tolerance of sensitive functional groups, including C-F bonds.[9][10] These can be readily performed as one-pot procedures where the alcohol is consumed before any subsequent reactions are initiated in the same vessel.

Scientific Rationale (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive electrophilic sulfur species. The primary alcohol adds to this species, and subsequent deprotonation by a hindered base (e.g., triethylamine) initiates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[5][15] The reaction is typically performed at low temperatures (-78 °C) to maintain the stability of the active oxidant.

Detailed Protocol: One-Pot Swern Oxidation of 2,2,2-Trifluoroethanol

Materials:

-

Oxalyl chloride (1.2 mmol, 1.2 equiv)

-

Dimethyl sulfoxide (DMSO) (2.4 mmol, 2.4 equiv)

-

2,2,2-Trifluoroethanol (1.0 mmol, 1.0 equiv)

-

Triethylamine (TEA) (5.0 mmol, 5.0 equiv)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (10 mL) and cool to -78 °C.

-

Slowly add oxalyl chloride (1.2 equiv) followed by DMSO (2.4 equiv). Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 2,2,2-trifluoroethanol (1.0 equiv) in DCM (2 mL) dropwise, ensuring the temperature remains below -70 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equiv) dropwise, and stir the mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water (10 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate to obtain trifluoroacetaldehyde (Note: highly volatile).

| Oxidation Method | Key Reagents | Temperature | Advantages | Reference |

| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 °C | High yield, avoids heavy metals | [5][9] |

| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | Mild, neutral conditions, fast | [16][17] |

Proposed One-Pot Hydroformylation of Fluoroalkenes

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes to aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[2] This transformation is typically catalyzed by rhodium or cobalt complexes. While specific one-pot protocols for the hydroformylation of fluoroalkenes are not extensively documented, the principles of this robust reaction can be applied to create a proposed one-pot procedure.

Scientific Rationale: The catalytic cycle of rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl species. Subsequent coordination of carbon monoxide and another migratory insertion yields a rhodium-acyl complex. Finally, oxidative addition of hydrogen followed by reductive elimination liberates the aldehyde product and regenerates the rhodium hydride catalyst.[18] The presence of fluorine atoms in the alkene substrate can influence the electronics and sterics of the coordination and insertion steps, potentially requiring optimization of ligands and reaction conditions.

Proposed Protocol: One-Pot Synthesis of 3,3,3-Trifluoropropanal

Materials:

-

3,3,3-Trifluoropropene (gas)

-

Rh(acac)(CO)₂ (0.1 mol%)

-

Triphenylphosphine (ligand, 1 mol%)

-

Syngas (CO/H₂, 1:1 mixture)

-

Toluene (anhydrous, degassed)

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with Rh(acac)(CO)₂ (0.1 mol%) and triphenylphosphine (1 mol%) under an inert atmosphere.

-

Add anhydrous, degassed toluene via cannula.

-

Seal the autoclave, and purge several times with syngas.

-